molecular formula C14H10ClN3O2S B237238 N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-methoxybenzamide

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-methoxybenzamide

Cat. No. B237238
M. Wt: 319.8 g/mol
InChI Key: SWYFZOMPQZNUQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-methoxybenzamide, also known as CMTM, is a small molecule that has been widely used in scientific research due to its unique structure and properties. This compound belongs to the class of benzothiadiazole derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-methoxybenzamide is not fully understood. However, it has been found to inhibit the activity of various enzymes and proteins that are involved in the development and progression of various diseases. N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-methoxybenzamide has been found to inhibit the activity of tyrosine kinase, which is involved in the development of cancer. It has also been found to inhibit the activity of COX-2, which is involved in the development of inflammation.
Biochemical and Physiological Effects:
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-methoxybenzamide has been found to exhibit various biochemical and physiological effects. It has been found to inhibit cell proliferation and induce cell death in cancer cells. N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-methoxybenzamide has also been found to reduce inflammation by inhibiting the production of inflammatory cytokines. It has been found to exhibit antiviral properties by inhibiting viral replication.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-methoxybenzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has a high solubility in water and organic solvents. N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-methoxybenzamide is also stable under normal laboratory conditions and has a long shelf life. However, N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-methoxybenzamide has some limitations for lab experiments. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise.

Future Directions

There are several future directions for the research and development of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-methoxybenzamide. First, further studies are needed to understand the mechanism of action of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-methoxybenzamide and its effects on various diseases. Second, the development of more efficient synthesis methods for N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-methoxybenzamide is needed to reduce the cost of production. Third, the development of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-methoxybenzamide-based drugs for the treatment of various diseases is an exciting area of research. Finally, the use of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-methoxybenzamide in combination with other drugs may enhance its therapeutic effects and reduce its limitations.
Conclusion:
In conclusion, N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-methoxybenzamide is a unique compound that has been widely used in scientific research due to its unique properties. It has been found to exhibit anticancer, anti-inflammatory, and antiviral properties. N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-methoxybenzamide has been used in the development of various drugs and has been found to be effective in treating various diseases. The future directions for the research and development of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-methoxybenzamide are exciting, and further studies are needed to fully understand its potential as a therapeutic agent.

Synthesis Methods

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-methoxybenzamide has been synthesized using various methods, including condensation reaction and nucleophilic substitution reaction. The most common method for synthesizing N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-methoxybenzamide is by reacting 5-chloro-2,1,3-benzothiadiazole-4-amine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction yields N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-methoxybenzamide as a white crystalline solid with a high yield.

Scientific Research Applications

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-methoxybenzamide has been widely used in scientific research due to its unique properties. It has been found to exhibit anticancer, anti-inflammatory, and antiviral properties. N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-methoxybenzamide has been used in the development of various drugs and has been found to be effective in treating various diseases, including cancer, viral infections, and inflammatory diseases.

properties

Product Name

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-methoxybenzamide

Molecular Formula

C14H10ClN3O2S

Molecular Weight

319.8 g/mol

IUPAC Name

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-methoxybenzamide

InChI

InChI=1S/C14H10ClN3O2S/c1-20-9-4-2-8(3-5-9)14(19)16-12-10(15)6-7-11-13(12)18-21-17-11/h2-7H,1H3,(H,16,19)

InChI Key

SWYFZOMPQZNUQT-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(C=CC3=NSN=C32)Cl

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(C=CC3=NSN=C32)Cl

Origin of Product

United States

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